2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

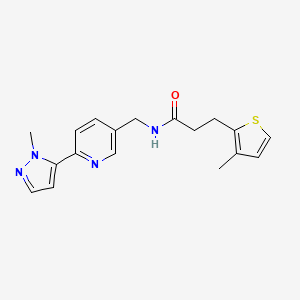

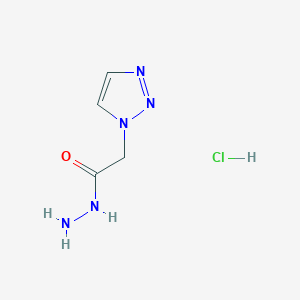

2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride is a research chemical with the molecular formula C4H8ClN5O and a molecular weight of 177.59 . It is also known by the synonyms 2-(1-triazolyl)acetohydrazide hydrochloride and 2-(triazol-1-yl)acetohydrazide hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The triazoles are then characterized using different spectral techniques .Molecular Structure Analysis

The molecular structure of this compound includes a five-membered 1,2,3-triazole ring with three nitrogen atoms . The InChI key is WZKDSSKQZSHGLW-UHFFFAOYSA-N .Chemical Reactions Analysis

The chemical reactions involving 1,2,3-triazole derivatives have been studied extensively. For instance, they have been used as corrosion inhibitors for mild steel in 1.0 M HCl solution . The inhibitors act as mixed type inhibitors and are adsorbed onto a steel surface by physical and chemical bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions .Scientific Research Applications

Synthesis and Drug Development

Triazole derivatives, including 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. For example, the triazoles are integral in developing novel drugs with anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, addressing diseases like neglected diseases and those caused by resistant bacteria and viruses. The versatility in structural modifications of triazoles allows for the creation of compounds with targeted biological activities, making them valuable scaffolds in drug discovery and development (Ferreira et al., 2013).

Eco-friendly Synthesis Methods

Recent advancements in eco-friendly synthesis methods for triazoles, including this compound, emphasize sustainable and efficient production processes. The development of new, more efficient preparations for these triazoles considers current issues in green chemistry, energy saving, and sustainability. This approach not only enhances the synthesis of triazoles but also aligns with the environmental goals of reducing hazardous chemical use and promoting safer, cleaner chemical processes (de Souza et al., 2019).

Corrosion Inhibition

The application of 1,2,3-triazole derivatives in corrosion inhibition demonstrates the compound's utility beyond biological activities. These derivatives, including this compound, serve as molecular well-defined corrosion inhibitors for metals and their alloys in aggressive media. Their efficiency in preventing corrosion makes them valuable in industrial applications, ensuring the longevity and integrity of metal structures and components (Hrimla et al., 2021).

Anticancer Agents

The exploration of 1,2,3-triazole-containing hybrids as potential anticancer agents highlights the compound's relevance in oncological research. These hybrids, by integrating the 1,2,3-triazole framework with other anticancer pharmacophores, offer promising therapeutic interventions for treating cancer, especially drug-resistant cancers. The structure-activity relationships and mechanisms of action of these compounds are under continuous investigation, aiming to develop new and effective anticancer therapies (Xu et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride are mild steel surfaces in acidic environments . The compound acts as a corrosion inhibitor, preventing the degradation of the steel surface .

Mode of Action

This compound interacts with its targets by adsorbing onto the steel surface through physical and chemical bonds . This creates a protective barrier between the steel surface and the corrosive medium . The compound acts as a mixed type inhibitor, affecting both the anodic and cathodic reactions involved in the corrosion process .

Biochemical Pathways

The compound’s adsorption onto the steel surface can be explained by the presence of several heteroatom centers such as N, S, and O heteroatoms, and π-electrons .

Result of Action

The result of this compound’s action is the significant reduction in corrosion of mild steel surfaces. The compound has been shown to achieve an inhibition efficiency of 95.3% at a concentration of 1.0 × 10 −3 M .

Action Environment

The action of this compound is influenced by environmental factors such as the acidity of the environment. The compound has been studied as a corrosion inhibitor for mild steel in 1.0 M HCl solution . The effectiveness of the compound may vary under different environmental conditions.

Future Directions

The future directions for research on 2-(1,2,3-Triazol-1-yl)acetohydrazide Hydrochloride and similar compounds could involve further exploration of their biological activities and potential applications in medicine. Given their broad range of biological activities, these compounds hold immense potential to significantly advance medicinal chemistry .

Properties

IUPAC Name |

2-(triazol-1-yl)acetohydrazide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.ClH/c5-7-4(10)3-9-2-1-6-8-9;/h1-2H,3,5H2,(H,7,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZKDSSKQZSHGLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=N1)CC(=O)NN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2767174.png)

![N'-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2767176.png)

![2-[[1-(2-Methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2767185.png)

![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2767186.png)

![7-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767188.png)

![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2767192.png)

![1-(3,4-dimethoxyphenyl)-5-(3,5-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2767195.png)